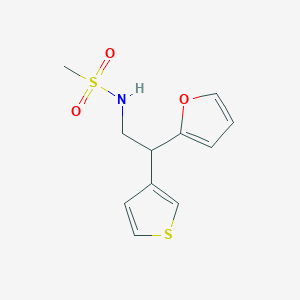
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H13NO3S2 and its molecular weight is 271.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Structural Characteristics
The compound this compound has the following structural formula:
- Molecular Formula : C11H13NO4S2
- Molecular Weight : 287.36 g/mol
This compound features a furan ring and a thiophene moiety, which are known to contribute to a variety of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of compounds similar to this compound. For instance, derivatives with similar structural components have shown promising results against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.03 - 0.5 μg/mL |
| Cryptococcus neoformans | 0.25 - 2 μg/mL |
| Aspergillus fumigatus | 0.25 - 2 μg/mL |
These results indicate that compounds with furan and thiophene rings can exhibit broad-spectrum antifungal activity, suggesting that this compound might possess similar properties .
Anticancer Activity
The potential anticancer activity of this compound has also been explored, particularly its ability to inhibit specific cancer cell lines. Studies have indicated that compounds containing furan and thiophene moieties can induce apoptosis in cancer cells through various mechanisms, such as:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of apoptotic pathways
For example, a related compound was shown to significantly reduce the viability of breast cancer cells by inducing apoptosis via mitochondrial pathways .
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of sulfonamide derivatives, including those with furan and thiophene functionalities:
- Synthesis and Evaluation : A study synthesized multiple derivatives of sulfonamides incorporating furan and thiophene rings, assessing their biological activities against various microbial strains and cancer cell lines. The findings suggested that modifications in the side chains could enhance biological efficacy .
- Pharmacokinetic Properties : Research into the pharmacokinetics of similar compounds revealed favorable absorption and metabolic profiles, indicating that these compounds could be viable candidates for further development in therapeutic applications.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The structural components may allow for interaction with specific receptors involved in cellular signaling pathways.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S2/c1-17(13,14)12-7-10(9-4-6-16-8-9)11-3-2-5-15-11/h2-6,8,10,12H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVENWJDPABOWSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CSC=C1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














